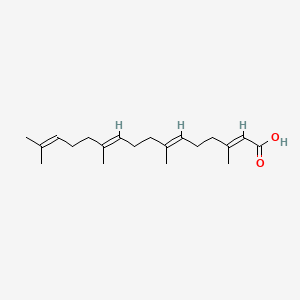
Ácido geranilgeránico
Descripción general
Descripción
(2E,6E,10E)-geranylgeranic acid is a diterpenoid obtained by formal oxidation of the CH2OH group of (E,E,E)-geranylgeraniol to the corresponding carboxylic acid. It is a diterpenoid, a methyl-branched fatty acid, a trienoic fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It is functionally related to an (E,E,E)-geranylgeraniol. It is a conjugate acid of a (2E,6E,10E)-geranylgeranate.
Geranylgeranic acid is a natural product found in Schisandra chinensis with data available.
Aplicaciones Científicas De Investigación
Metabolito vegetal
El ácido geranilgeránico es un metabolito vegetal . Se produce durante reacciones metabólicas en plantas, incluidas las plantas con flores, las coníferas y otras gimnospermas .
Componente de aceite volátil
Este compuesto se encuentra naturalmente como un componente de aceites volátiles . Los aceites volátiles, también conocidos como aceites esenciales, se utilizan en una variedad de productos, desde perfumes y cosméticos hasta saborizantes alimenticios y productos farmacéuticos.
Agente antileishmanial
El ácido geranilgeránico se ha identificado como un agente antileishmanial . Esto significa que puede usarse para tratar o prevenir infecciones causadas por parásitos protozoarios que pertenecen al género Leishmania .
Diterpeno
El ácido geranilgeránico es un diterpeno . Los diterpenos son un tipo de terpeno, que es una clase grande y diversa de productos químicos orgánicos naturales. Se utilizan en una amplia variedad de aplicaciones, desde productos farmacéuticos y biotecnología hasta agricultura y biocombustibles.
Mecanismo De Acción
Target of Action
It is known that this compound is involved in various biological processes, suggesting that it interacts with multiple targets within cells .
Mode of Action
It is known that the compound is involved in the oxidation of the ch2oh group of (e,e,e)-geranylgeraniol to the corresponding carboxylic acid
Biochemical Pathways
Geranylgeranic acid is a part of the isoprenoid biochemical pathway . It is a diterpenoid, which means it is derived from four isoprene units . The compound is biosynthesized from mevalonate, a key intermediate in the production of isoprenoids .
Pharmacokinetics
It is known that the compound is biosynthesized from mevalonate in mammalian cells , suggesting that it is metabolized within the body.
Result of Action
It is known that the compound is involved in various biological processes, suggesting that it has multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
Geranylgeranic acid is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It acts as a substrate for geranylgeranyl diphosphate synthase, which catalyzes the formation of geranylgeranyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate . This compound also interacts with monoamine oxidase B, which is involved in its biosynthesis . Additionally, geranylgeranic acid has been shown to influence the mevalonate pathway, affecting the synthesis of cholesterol, heme A, dolichol, and ubiquinone .
Cellular Effects
Geranylgeranic acid has various effects on different cell types and cellular processes. It has been observed to induce cell death in human hepatoma-derived cell lines through noncanonical pyroptosis, a mechanism of sterile inflammatory cell death . In osteoblasts, geranylgeraniol, a related compound, has been shown to reverse the cytotoxic effects of zoledronic acid by restoring cell viability, migration, and gene expression . This indicates that geranylgeranic acid may play a role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of geranylgeranic acid involves its interactions with various biomolecules. It is known to participate in the prenylation of proteins, a post-translational modification that involves the attachment of geranylgeranyl groups to specific cysteine residues . This modification is crucial for the proper functioning of several proteins involved in cell signaling and membrane trafficking. Geranylgeranic acid also affects the mevalonate pathway by influencing the synthesis of downstream products such as CoQ10 and vitamin K2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of geranylgeranic acid can change over time. Its stability and degradation are influenced by factors such as temperature and storage conditions . Long-term studies have shown that geranylgeranic acid can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of geranylgeranic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on cellular functions and metabolic pathways . At higher doses, it may exhibit toxic or adverse effects, such as inducing cell death or disrupting normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of geranylgeranic acid.
Metabolic Pathways
Geranylgeranic acid is involved in several metabolic pathways, including the mevalonate pathway and the synthesis of isoprenoids . It interacts with enzymes such as geranylgeranyl diphosphate synthase and monoamine oxidase B, which play key roles in its metabolism . These interactions affect the levels of various metabolites and influence metabolic flux, highlighting the importance of geranylgeranic acid in cellular metabolism.
Transport and Distribution
Within cells and tissues, geranylgeranic acid is transported and distributed through interactions with specific transporters and binding proteins . These transport mechanisms ensure its proper localization and accumulation in different cellular compartments. The distribution of geranylgeranic acid can affect its activity and function, making it an important factor to consider in biochemical studies.
Subcellular Localization
Geranylgeranic acid is localized in various subcellular compartments, including the chloroplast, endoplasmic reticulum, and mitochondria . Its localization is directed by targeting signals and post-translational modifications, which ensure its proper function within the cell. The subcellular localization of geranylgeranic acid is crucial for its role in cellular processes and metabolic pathways.
Propiedades
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/b17-11+,18-13+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNLKILVMCHHSD-OZFNKYQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83807-40-3 | |
| Record name | Geranylgeranic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083807403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GGA exert its anti-cancer effects?
A1: GGA induces cell death primarily through pyroptosis, a lytic form of programmed cell death. [, ] It triggers mitochondrial dysfunction, leading to hyperproduction of mitochondrial superoxide. [, , ] This oxidative stress activates the unfolded protein response (UPR) in the endoplasmic reticulum (ER). [, , , , , ] GGA also interacts with Toll-like receptor 4 (TLR4), further contributing to pyroptosis induction. [, ]
Q2: What is the role of autophagy in GGA-induced cell death?
A2: GGA induces an incomplete autophagic response, leading to the accumulation of autophagosomes but blocking their maturation into autolysosomes. [, , ] This blockage contributes to cell death, potentially by exacerbating ER stress and overwhelming cellular degradation pathways. []
Q3: How does GGA affect cell cycle regulation?
A3: GGA rapidly downregulates cyclin D1, a key regulator of cell cycle progression. [] This downregulation leads to dephosphorylation and nuclear translocation of the retinoblastoma protein (RB), potentially contributing to cell cycle arrest and apoptosis. []
Q4: What is the significance of GGA's interaction with KDM1A?
A4: GGA inhibits lysine-specific demethylase-1 (KDM1A), an enzyme often upregulated in cancer cells. [, ] This inhibition occurs at the same IC50 as tranylcypromine, a known KDM1A inhibitor. [, ] Additionally, GGA induces cytoplasmic translocation of nuclear KDM1A, suggesting a potential mechanism for its anti-cancer effects. [, ]
Q5: Is GGA synthesized in mammals?
A5: Yes, GGA is endogenously biosynthesized in mammals through the mevalonate pathway. [, , , ] This finding challenged the previous assumption that GGA was solely obtained through diet or synthetic sources. []
Q6: What enzymes are involved in GGA biosynthesis?
A6: Several enzymes contribute to GGA biosynthesis. Monoamine oxidase B (MAOB) catalyzes the oxidation of geranylgeraniol (GGOH) to geranylgeranial (GGal), a direct precursor of GGA. [, , ] Interestingly, even in MAOB-knockout cells, endogenous GGA levels are maintained, suggesting the involvement of other enzymes, such as CYP3A4, which can also oxidize GGOH. [, ]
Q7: How do endogenous GGA levels change with age?
A7: Studies in C3H/HeN mice, a strain prone to spontaneous hepatoma development, revealed an age-dependent decrease in hepatic GGA content. [, ] This decline might be linked to increased susceptibility to HCC with age. [, ]
Q8: What is the potential of GGA as a cancer preventive agent?
A8: GGA shows promising results in preclinical studies, particularly against HCC. [, , , ] Its ability to induce pyroptosis specifically in tumor cells while sparing normal hepatocytes makes it an attractive candidate for further investigation. [, ]
Q9: What is the significance of the clinical trial on 4,5-didehydroGGA?
A9: A placebo-controlled, double-blinded, randomized phase II clinical trial demonstrated the efficacy of 4,5-didehydroGGA, a GGA derivative, in preventing second primary hepatoma in postoperative patients. [] This trial highlighted the clinical relevance of targeting GGA metabolism for cancer prevention. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


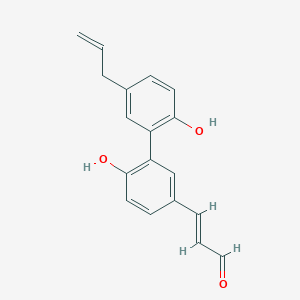
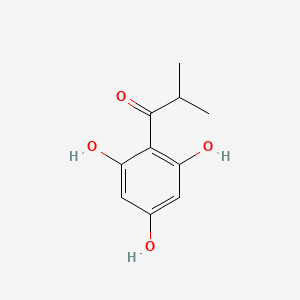
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
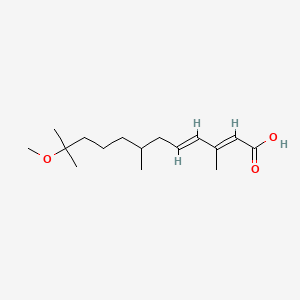
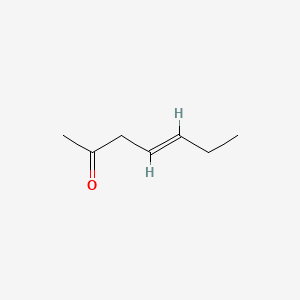

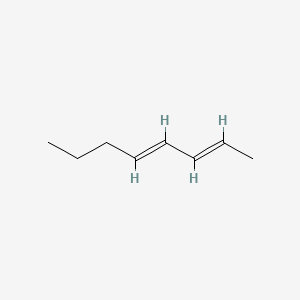
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)
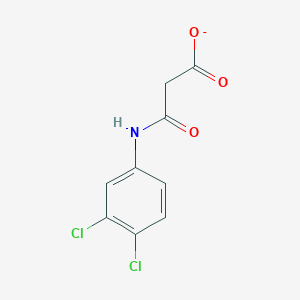
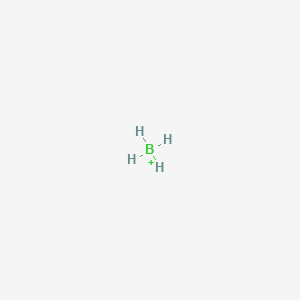
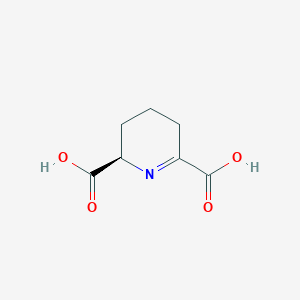
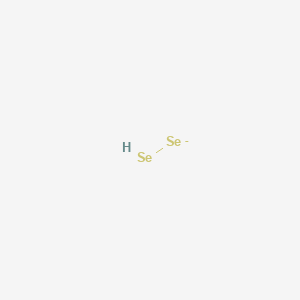
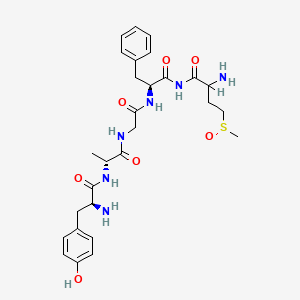
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
